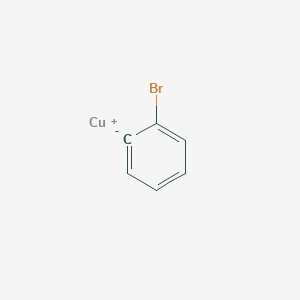

bromobenzene;copper(1+)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

149098-20-4 |

|---|---|

Molecular Formula |

C6H4BrCu |

Molecular Weight |

219.55 g/mol |

IUPAC Name |

bromobenzene;copper(1+) |

InChI |

InChI=1S/C6H4Br.Cu/c7-6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |

InChI Key |

SCKZGKSDJUWCCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)Br.[Cu+] |

Origin of Product |

United States |

Overview of Major Cross Coupling Reactions Utilizing Bromobenzene and Copper I

Carbon-Nitrogen (C-N) Cross-Coupling Reactions

The formation of a bond between a carbon atom of a benzene (B151609) ring and a nitrogen atom is a crucial transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. mdpi.com Copper(I)-catalyzed reactions of bromobenzene (B47551) with various nitrogen-containing nucleophiles have become a powerful and versatile tool for this purpose.

Ullmann-Goldberg Amination and Amidation of Bromobenzene

The Ullmann condensation, first reported by Fritz Ullmann, and the subsequent Goldberg reaction, are classic examples of copper-promoted C-N bond formation. wiley.comacs.org These reactions traditionally involved the coupling of an aryl halide, such as bromobenzene, with an amine (amination) or an amide (amidation) at high temperatures, often requiring stoichiometric amounts of copper. wiley.commdpi.com Modern iterations of these reactions have seen significant improvements, with the development of catalytic systems that operate under milder conditions. mdpi.com The mechanism is often described as a Cu(I)-mediated nucleophilic aromatic substitution. nih.gov

N-Arylation of Primary and Secondary Amines

The direct N-arylation of primary and secondary amines with bromobenzene using a copper(I) catalyst is a widely employed method for synthesizing N-arylamines. mdpi.comorganic-chemistry.org The reactivity of the amine is influenced by its structure, with alkylamines generally showing higher reactivity than anilines due to the stronger coordinating ability of the alkylamine's nitrogen atom. mdpi.com While the N-arylation of primary amines and cyclic secondary amines can be achieved with low catalyst loadings, acyclic secondary amines have historically presented a greater challenge, often requiring more specialized ligand systems to proceed efficiently. acs.orgorganic-chemistry.org The development of new ligands, such as DMPAO and various diamines, has enabled these challenging couplings to occur under milder conditions. organic-chemistry.orgacs.org For instance, the use of aminoarenethiolate copper(I) complexes has proven effective for the N-arylation of benzylamine (B48309) with bromobenzene. jconsortium.com

Recent advancements have also focused on developing more environmentally friendly protocols. One such approach utilizes deep eutectic solvents (DESs) as a recyclable reaction medium, allowing the CuI-catalyzed Ullmann amination of bromobenzene with aliphatic amines to proceed at moderate temperatures (60-100°C) in the absence of additional ligands. frontiersin.orgresearchgate.net

| Amine Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzylamine | Aminoarenethiolate-copper(I) complex (2.5 mol%) | NMP or solvent-free | 160 | 94 | jconsortium.com |

| N,N-dimethylethylenediamine | CuI (10 mol%) / K2CO3 | Gly/ChCl (DES) | 60 | 98 | frontiersin.orgresearchgate.net |

| Various primary and secondary amines | CuI / DMPAO | Not specified | Mild conditions | Good to excellent | organic-chemistry.org |

N-Arylation of Amides and Sulfonamides

The copper-catalyzed N-arylation of amides with bromobenzene, known as the Goldberg reaction, is a key method for constructing C-N bonds. nih.govnih.gov Mechanistic studies have revealed that the reaction often proceeds through a Cu(I)-mediated process where the activation of the aryl halide is the rate-determining step. nih.gov The use of chelating diamine ligands is crucial in many cases, as they can control the concentration of the active catalytic species and facilitate the activation of the aryl halide via a 1,2-diamine-ligated copper(I) amidate complex. nih.govnih.govrug.nl

Similarly, the N-arylation of sulfonamides with bromobenzene is a vital transformation for the synthesis of pharmaceutically important N-aryl sulfonamides. nih.govnie.edu.sg Ligand-free systems using CuI have been developed, affording good to excellent yields of N-arylated sulfonamides. nie.edu.sglibrary.wales Other effective catalytic systems employ ligands like oxalamides or 4-hydroxypicolinamides in combination with copper salts. nih.gov These methods provide a direct route to the desired products, avoiding issues associated with other synthetic approaches. nih.gov

| Nucleophile | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield | Reference |

| Amides | Cu(I) | 1,2-Diamine | Not specified | Not specified | Not specified | nih.gov |

| Sulfonamides | Cu salts (2-5 mol%) | Oxalamides | Not specified | 100 | Not specified | nih.gov |

| Aliphatic/Aromatic Sulfonamides | CuI (20 mol%) | Ligand-free | DMF | 135 | up to 78% | nie.edu.sglibrary.wales |

N-Arylation of Nitrogen-Containing Heterocycles (e.g., Imidazole (B134444), Indole (B1671886), Benzimidazole)

The N-arylation of nitrogen-containing heterocycles is of immense importance in medicinal chemistry and materials science. researchgate.net Copper(I)-catalyzed methods provide an efficient means to couple bromobenzene with heterocycles like imidazole, indole, and benzimidazole.

Imidazole: The N-arylation of imidazole with bromobenzene can be achieved using various copper(I) catalytic systems. scispace.comworldscientific.com Ligand-free conditions with CuI have been shown to be effective, with theoretical studies suggesting that the reaction is feasible without additional ligands. scispace.comworldscientific.com The mechanism is believed to involve an oxidative addition/reductive elimination pathway, with the oxidative addition being the rate-limiting step. scispace.comworldscientific.com Aminoarenethiolate-copper(I) complexes have also been successfully employed, yielding N-phenylimidazole quantitatively. jconsortium.com Furthermore, magnetically recoverable copper nanoparticles on silica-coated maghemite have been developed as a stable and reusable catalyst for this transformation. conicet.gov.ar

Indole: The copper-catalyzed N-arylation of indoles with bromobenzene has been extensively studied. acs.orgresearchgate.netresearchgate.netmit.edu The development of catalyst systems using CuI with diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, has enabled the synthesis of N-arylindoles in high yields under relatively mild conditions. acs.orgmit.edu These methods are generally tolerant of a variety of functional groups on both the indole and the aryl halide. acs.org

Benzimidazole: The N-arylation of benzimidazoles with bromobenzene can be effectively catalyzed by copper(I) in the presence of suitable ligands. researchgate.netrsc.org Bidentate ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be efficient for this coupling under mild conditions. researchgate.net Mechanistic studies on intramolecular N-arylation to form benzimidazoles have provided insights into the catalytic cycle and the role of intermediates. rsc.org In some cases, the reaction can proceed as a domino intra- and intermolecular C-N cross-coupling. nih.govsemanticscholar.org

| Heterocycle | Catalyst System | Ligand | Solvent | Temperature (°C) | Yield | Reference |

| Imidazole | Aminoarenethiolate-copper(I) complex (2.5 mol%) | Thiolate ligand | NMP | 160 | Quantitative | jconsortium.com |

| Imidazole | CuI (2.5 mol%) | Ligand-free | NMP | 160 | Not specified | uu.nl |

| Indole | CuI | trans-1,2-cyclohexanediamine | Dioxane | Not specified | High | acs.orgmit.edu |

| Benzimidazole | Copper(I) | 4,7-Dimethoxy-1,10-phenanthroline | DMSO | Mild | 71-98% | researchgate.net |

Ligand-Controlled Chemo- and Regioselectivity in C-N Bond Formation

The ligand employed in a copper-catalyzed C-N cross-coupling reaction plays a pivotal role in controlling the reaction's outcome, including its efficiency, selectivity, and substrate scope. The choice of ligand can influence the solubility and stability of the copper catalyst, as well as the kinetics of the catalytic cycle. jconsortium.com

In the context of chemo- and regioselectivity, ligands can direct the arylation to a specific nitrogen atom in molecules containing multiple potential reaction sites. For example, in the Chan-Evans-Lam cross-coupling of unprotected aminobenzene sulfonamides with arylboron nucleophiles, the chemoselective N-arylation can be directed to either the amino or the sulfonamide nitrogen by adjusting reaction variables, including the copper source and ligands. rsc.org The development of ligands that can precisely control the regioselectivity of these reactions remains an active area of research.

Carbon-Carbon (C-C) Cross-Coupling Reactions

While this article primarily focuses on C-N bond formation, it is important to note that copper(I) also catalyzes the formation of carbon-carbon bonds using bromobenzene as a substrate. The classic Ullmann reaction, for instance, originally described the copper-promoted homocoupling of aryl halides to form biaryls. acs.org Modern C-C cross-coupling reactions often involve the use of organometallic reagents. While palladium catalysis is more common for reactions like the Suzuki-Miyaura coupling, copper-based systems have also been investigated. mdpi.comresearchgate.net For example, the Suzuki cross-coupling of bromobenzene and phenylboronic acid has been studied with copper-containing catalysts. mdpi.comresearchgate.net

Ullmann Homocoupling of Bromobenzene to Biaryls

The Ullmann reaction, one of the oldest transition-metal-mediated coupling reactions, traditionally involves the copper-promoted synthesis of biaryls from two aryl halides. rsc.org The homocoupling of bromobenzene to yield biphenyl (B1667301) is a classic example of this transformation. While the original reaction required stoichiometric amounts of copper, modern variations often use catalytic quantities. researchgate.net The generally accepted reactivity order for the aryl halide is I > Br > Cl. csic.es

The mechanism of the Ullmann reaction has been significantly elucidated through surface science techniques, particularly scanning tunneling microscopy (STM). rsc.orgresearchgate.net Studies on the reaction of bromobenzene on a copper(111) surface provide a detailed, step-by-step visualization of the coupling process. rsc.orgnsf.gov

The reaction progression on a Cu(111) surface can be summarized in distinct stages based on annealing temperature:

Adsorption: At low temperatures (around 5 K), bromobenzene weakly adsorbs onto the copper surface and remains intact. researchgate.net

Activation and Intermediate Formation: Upon gentle heating (to ~160-220 K), the C-Br bond cleaves. nsf.govacs.org This process is assisted by the copper substrate, with the activation energy being considerably lower than the inherent C-Br bond energy. acs.org This step results in the formation of surface-bound phenyl groups and bromine atoms. A key discovery is the formation of a mobile organometallic intermediate, where two phenyl groups coordinate to a single copper atom that has been extracted from the surface, forming a phenyl–Cu–phenyl species. rsc.orgresearchgate.netnsf.gov

Coupling and Product Formation: Further annealing (to ~350 K) causes the reductive elimination of the organometallic intermediate, forming a C-C bond to yield the final biphenyl product, which remains adsorbed on the surface. rsc.org

This surface-assisted Ullmann coupling has become a fundamental tool in on-surface synthesis, allowing for the creation of well-defined two-dimensional covalent networks and nanostructures from halogenated precursors. researchgate.net The entire process, from reactants to intermediates to the final product, can be directly observed, providing atomic-scale insights into the catalytic cycle. nsf.gov

| Annealing Temperature | Observed Species on Cu(111) Surface | Key Process |

|---|---|---|

| ~80 K | Intact, weakly adsorbed bromobenzene molecules. researchgate.net | Adsorption and surface diffusion. |

| 160 K - 240 K | Organometallic intermediates (phenyl–Cu–phenyl) and Br atoms. rsc.orgacs.org | C-Br bond scission and formation of organometallic species. acs.org |

| ~350 K | Biphenyl product. rsc.org | C-C bond formation (reductive elimination). |

Sonogashira Cross-Coupling of Bromobenzene (Alkynylation)

The Sonogashira reaction is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide, such as bromobenzene, and a terminal alkyne. mdpi.comwikipedia.org The reaction is traditionally catalyzed by a dual system consisting of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base. wikipedia.orgnih.gov

The primary function of the copper(I) is to react with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.orgnih.gov This copper acetylide is a key species that then undergoes transmetalation with the Pd(II)-aryl complex (formed from the oxidative addition of bromobenzene to the Pd(0) catalyst). nih.gov This step transfers the alkynyl group to the palladium center, regenerating the copper(I) catalyst. Subsequent reductive elimination from the palladium complex yields the final alkynylated product and regenerates the Pd(0) catalyst, completing the cycle. nih.gov The use of a copper co-catalyst is often beneficial for achieving high yields and product selectivity, especially with less reactive aryl halides like bromides and chlorides. researchgate.net

Despite its benefits, the copper co-catalyst has a significant drawback: it can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of diacetylene byproducts. wikipedia.org This side reaction often necessitates strictly anaerobic conditions. wikipedia.org

To overcome this issue, numerous "copper-free" Sonogashira protocols have been developed. wikipedia.orgnih.govtubitak.gov.tr These reactions rely solely on a palladium catalyst, often with specific ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs), and typically require an excess of an amine base. mdpi.comtubitak.gov.tr While early copper-free methods required harsh conditions, modern systems can efficiently couple bromobenzene with terminal alkynes in high yields under milder, and sometimes aerobic, conditions. tubitak.gov.trrsc.org The development of highly active palladium catalysts has been key to the success of these copper-free systems, which are now widely used to avoid the formation of homocoupling impurities and issues related to copper's toxicity. nih.gov

| Feature | Conventional (Pd/Cu Catalyzed) | Copper-Free (Pd Catalyzed) |

|---|---|---|

| Catalyst System | Palladium complex and Copper(I) salt (e.g., CuI). wikipedia.org | Palladium complex only. tubitak.gov.tr |

| Role of Copper | Forms copper acetylide intermediate, facilitates transmetalation. nih.gov | N/A |

| Key Advantage | High reactivity, effective for aryl bromides under mild conditions. researchgate.net | Avoids alkyne homocoupling (Glaser byproducts). wikipedia.org |

| Key Disadvantage | Potential for Glaser homocoupling side reactions. wikipedia.org | May require more specialized/active palladium catalysts or harsher conditions. mdpi.com |

Decarboxylative Cross-Couplings Involving Bromobenzene

Decarboxylative cross-coupling has emerged as a powerful strategy for forming C-C bonds, using readily available carboxylic acids as coupling partners in place of traditional organometallic reagents. acs.orgwvu.edu In these reactions, a carboxylic acid is coupled with an aryl halide, such as bromobenzene, with the extrusion of carbon dioxide (CO₂).

Many of these transformations employ a dual catalytic system of palladium and copper. acs.orgnih.gov A plausible mechanism involves the copper(I) catalyst reacting with the carboxylate salt to form a copper carboxylate intermediate. nih.gov This intermediate then undergoes decarboxylation to generate an organocopper species (e.g., an aryl-copper). This in-situ generated organocopper then participates in a transmetalation step with a Pd(II)-aryl species (formed from the oxidative addition of bromobenzene to a Pd(0) catalyst). acs.orgnih.gov The final step is reductive elimination from the palladium center to afford the biaryl product. The transmetalation step can sometimes have a high activation barrier, comparable to that of the decarboxylation step, making it a critical part of the catalytic cycle. acs.org Heterogeneous copper catalysts have also been developed for these reactions, allowing for the coupling of aryl bromides with potassium polyfluorobenzoates to yield polyfluorobiaryls. rsc.org

Heck Reaction with Bromobenzene Derivatives

The Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide (like bromobenzene) with an alkene (like styrene) in the presence of a base. nih.govbeilstein-journals.org The standard catalytic cycle does not inherently require copper.

However, research has shown that additives can influence the reaction. In some optimizations of the Heck reaction between arylboronic acids and olefins, the addition of copper(I) bromide (CuBr) was found to yield the coupled product, whereas other additives were ineffective. nih.gov While primarily a palladium-driven process, the catalytic system for the Heck reaction can be sensitive to various components in the reaction mixture. For instance, palladium nanoparticles supported on various materials have been shown to be effective catalysts for the Heck reaction of bromobenzene derivatives. researchgate.netresearchgate.net The reactivity in these reactions is often influenced by the electronic nature of the substituents on the bromobenzene ring, with electron-poor aryl bromides generally showing higher reactivity. researchgate.netufrgs.br

Carbon-Oxygen (C-O) Cross-Coupling Reactions

The formation of carbon-oxygen (C-O) bonds via cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the construction of diaryl ethers, alkyl aryl ethers, and phenols. These structural motifs are prevalent in pharmaceuticals, natural products, and advanced materials. researchgate.net The Ullmann condensation, a copper-catalyzed reaction, represents a classical and enduring method for these transformations. wikipedia.org This section focuses on two major C-O cross-coupling reactions utilizing bromobenzene and a copper(I) catalyst: the Ullmann ether synthesis for the arylation of phenols and alkoxides, and the direct hydroxylation of bromobenzene to form phenol (B47542).

Ullmann Ether Synthesis: Arylation of Phenols and Alkoxides with Bromobenzene

The Ullmann ether synthesis is a copper-promoted nucleophilic aromatic substitution reaction that couples an aryl halide with an alcohol or a phenol to form an aryl ether. wikipedia.org While traditionally requiring harsh conditions such as high temperatures (often over 200°C), stoichiometric amounts of copper, and polar, high-boiling solvents, significant advancements have been made. wikipedia.orgumass.edu Modern protocols often employ catalytic amounts of a copper(I) source, along with ligands, to facilitate the reaction under milder conditions. rug.nl

The active catalyst in these reactions is widely considered to be a copper(I) species. rug.nlscispace.com The general mechanism for the Ullmann-type C-O coupling is thought to involve the in situ formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org One proposed pathway involves the coordination of the copper(I) catalyst to the aromatic ring of bromobenzene, polarizing the carbon-halogen bond and making it more susceptible to nucleophilic attack by the phenoxide or alkoxide. rug.nl Another proposed mechanism involves the oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to yield the ether product and regenerate the Cu(I) catalyst. organic-chemistry.org More recent computational studies have also suggested mechanisms involving halogen atom transfer (HAT) or single electron transfer (SET). scispace.comrsc.org

The addition of ligands, such as diamines, amino acids, 1,10-phenanthrolines, and 1,3-diketones, is crucial for improving catalyst solubility and reactivity, allowing for lower catalyst loadings and milder reaction temperatures. rug.nlrsc.org For instance, N,N-dimethyl glycine (B1666218) has been shown to be an effective ligand for promoting the Ullmann coupling of phenols and aryl halides. organic-chemistry.org Research has also explored novel reaction media, such as deep eutectic solvents (DES), which can allow the reaction to proceed at 80°C in the absence of additional ligands. nih.gov In one study, the reaction of bromobenzene in a choline (B1196258) chloride/glycerol (B35011) eutectic mixture with CuI as the catalyst produced the corresponding ether in high yield. nih.gov

Table 1: Examples of Ullmann Ether Synthesis with Bromobenzene and Copper(I)

Hydroxylation of Aryl Bromides

The direct hydroxylation of aryl halides, including bromobenzene, into phenols is an attractive transformation that serves as an alternative to the classic Hock process. ias.ac.in Copper-catalyzed systems have been developed to achieve this C-O bond formation, typically using a copper(I) or copper(II) salt, a ligand, a base, and water or a mixed aqueous solvent system. ias.ac.inrsc.org

Research has demonstrated that bromobenzene can be effectively hydroxylated using a copper catalyst. For example, using CuI as the copper source, dimethylglyoxime (B607122) as a ligand, and CsOH as the base in a DMSO/H₂O mixture, bromobenzene was converted to phenol with an 85% yield. ias.ac.in Another study utilized a Cu₂O catalyst with 4,7-dihydroxy-1,10-phenanthroline as a ligand in water. rsc.orgresearchgate.net The use of tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) as both a phase-transfer catalyst and a nucleophile in this system led to a near-quantitative conversion of bromobenzene to phenol with 98% selectivity. rsc.org

The choice of copper source, ligand, base, and solvent system is critical to achieving high conversion and selectivity. Studies have screened various copper salts (CuI, Cu₂O, CuO), bases (CsOH, KOH, TBAOH), and ligands to optimize reaction conditions. rsc.orgacs.org For instance, while CuI can effectively catalyze the reaction, Cu₂O was found to be superior in some systems, achieving a 90% yield of phenol from bromobenzene when paired with the right ligand and conditions. rsc.org The reaction can be sensitive to temperature; a decrease from 110°C to 100°C resulted in a drop in bromobenzene conversion from total to 88%. rsc.org More recently, the use of continuous flow reactors with a copper coil has been explored for the hydroxylation of bromobenzene, highlighting the importance of the solvent in leaching active copper from the coil to catalyze the reaction. acs.org

Table 2: Research Findings on the Copper-Catalyzed Hydroxylation of Bromobenzene

Mechanistic Investigations of Copper I Bromobenzene Reactivity

Elucidation of Proposed Catalytic Cycles and Pathways

The interaction between a copper(I) catalyst and bromobenzene (B47551) can initiate a cascade of events leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The precise sequence of these events is highly dependent on the reaction conditions, including the nature of the solvent, the ligands coordinated to the copper center, and the nucleophile involved.

Oxidative Addition/Reductive Elimination (OA/RE) Mechanisms

The oxidative addition leads to the formation of a transient organocopper(III) intermediate. wikipedia.org Following this, a nucleophile coordinates to the copper(III) center, and subsequent reductive elimination from this high-valent copper species yields the desired cross-coupled product and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. organic-chemistry.orgnih.gov The facility of reductive elimination from Cu(III) intermediates is a key reason for copper's effectiveness in forming a variety of chemical bonds. nih.govnih.gov

Postulated Involvement of Copper(III) Intermediates

The existence of copper(III) intermediates in these catalytic cycles has been a subject of considerable debate and investigation. rug.nlrsc.org While initially met with skepticism due to the perceived instability of the Cu(III) oxidation state, numerous studies now provide strong evidence for their involvement. rsc.org Kinetic studies of C-N coupling reactions, for instance, are consistent with a mechanism involving oxidative addition followed by reductive elimination from a Cu(III) species. wikipedia.org

Computational studies, particularly using density functional theory (DFT), have been instrumental in supporting the viability of the Cu(I)/Cu(III) catalytic cycle. These calculations have shown that the oxidative addition of bromobenzene to a copper(I) complex to form a Cu(III)-aryl intermediate is a feasible process. vulcanchem.comresearchgate.net Although direct experimental observation of these fleeting intermediates remains challenging, their postulation is crucial for explaining the observed reactivity and product formation in many copper-catalyzed reactions. researchgate.net

Table 1: Calculated Energy Barriers for Steps in a Proposed OA/RE Mechanism This table presents representative data from computational studies on related copper-catalyzed reactions to illustrate the energetic landscape of the OA/RE pathway.

| Mechanistic Step | System | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Oxidative Addition | CuI/oxalamide with chlorobenzene | 23.5 | researchgate.net |

| Oxidative Addition | Cu(I) with bromobenzene | 20-25 | vulcanchem.com |

| Reductive Elimination | C-N coupling from Cu(III) | 6.9 | researchgate.net |

| Ligand Arylation (Deactivation) | L4-based Cu catalyst | 14.3 | nih.gov |

| Ligand Arylation (Deactivation) | L8-based Cu catalyst | 20.1 | nih.gov |

Single Electron Transfer (SET) and Radical Pathways

An alternative to the OA/RE mechanism is a pathway involving single electron transfer (SET) from the copper(I) catalyst to the bromobenzene molecule. rug.nl This electron transfer would generate a bromobenzene radical anion, which could then fragment to produce a phenyl radical and a bromide ion. The resulting aryl radical could then participate in the bond-forming step. rsc.orgrsc.orgmdpi.com

The feasibility of an SET mechanism is supported by the fact that copper(I) can be oxidized to copper(II), making it a potential one-electron donor. rug.nl This pathway is particularly considered in reactions that are promoted by light or involve specific substrates that are prone to radical formation. nih.govorganic-chemistry.org

Evidence Against Free-Radical Mechanisms

Despite the appeal of the SET mechanism, significant experimental evidence argues against the involvement of free aryl radicals in many standard copper-catalyzed cross-coupling reactions with bromobenzene. rug.nlnih.gov A primary tool for investigating the presence of radical intermediates is the use of "radical clock" experiments. rug.nl These experiments employ substrates that can undergo a rapid, well-characterized intramolecular rearrangement if a radical intermediate is formed.

In several studies of copper-catalyzed reactions with appropriately designed aryl halide substrates, the expected cyclization products from a radical intermediate were not observed. rug.nlresearchgate.net Instead, only the direct cross-coupling product was formed, suggesting that if a radical-like species is generated, it must react within the coordination sphere of the copper catalyst much faster than it can rearrange. rug.nlresearchgate.net Further evidence against free radicals comes from the absence of typical side products of radical reactions, such as biaryls or arenes formed from hydrogen atom abstraction from the solvent. nih.gov

Table 2: Comparative Reactivity and Mechanistic Probes This table summarizes results from experiments designed to differentiate between radical and non-radical pathways.

| Experiment | Substrates | Catalyst System | Observation | Conclusion | Reference |

|---|---|---|---|---|---|

| Radical Clock | o-(allyloxy)iodobenzene | [(phen)₂Cu][Cu(pyrr)₂] | No cyclized products detected. | Argues against free aryl radical intermediates. | nih.gov |

| Radical Clock | ortho-allyl aryl halides | Copper-catalyzed | Only coupled product observed. | Evidence against aryl radicals as intermediates. | rug.nl |

| Competitive Reactivity | 4-chlorobenzonitrile vs. 1- and 2-bromonaphthalene | Copper amidate/imidate complexes | Reactivity did not correlate with reduction potentials. | Argues against outer-sphere electron transfer. | nih.gov |

| Radical Scavenger | NaOMe and bromobenzene | CuBr with 1,3-dinitrobenzene | Reaction inhibited. | Supports a radical-involving pathway in this specific system. | nih.gov |

Photoinduced Radical Formation

While thermal copper-catalyzed reactions with bromobenzene may not proceed via free radicals, photoinduced reactions are a different matter. The absorption of light can provide the energy necessary to promote an SET event. organic-chemistry.orgresearchgate.net In these systems, a copper(I) complex, upon photoexcitation, can become a much stronger reducing agent, capable of transferring an electron to an aryl halide like bromobenzene to generate an aryl radical. nih.govorganic-chemistry.org

This strategy has been successfully employed to achieve cross-coupling reactions under exceptionally mild conditions, often at or below room temperature. organic-chemistry.orgresearchgate.net Mechanistic investigations of these photoinduced processes are consistent with a radical pathway, where the photogenerated aryl radical is trapped by a copper(II) species to form the key Cu(III) intermediate, which then undergoes reductive elimination. nih.govorganic-chemistry.org This dual copper-photoredox catalysis approach effectively overcomes the high activation barrier associated with the thermal oxidative addition of less reactive aryl halides. nih.gov

Ionic Mechanisms and Nucleophilic Aromatic Substitution (SNAr) Analogues

A third major mechanistic proposal involves an ionic pathway that bears resemblance to a nucleophilic aromatic substitution (SNAr) reaction. rug.nlresearchgate.net In a classical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer intermediate, from which a leaving group departs. researchgate.netimperial.ac.uk While bromobenzene itself is not sufficiently activated for a standard SNAr reaction, coordination of the copper(I) catalyst to the aromatic ring or the bromine atom could polarize the C-Br bond, increasing the electrophilicity of the ipso-carbon and making it more susceptible to nucleophilic attack. rug.nlrsc.org

In this model, the copper(I) species essentially acts as a Lewis acid, activating the aryl halide. rug.nl The reaction could proceed through a four-centered transition state involving the copper catalyst, the nucleophile, and the aryl halide, or through a more distinct intermediate. rsc.org This pathway avoids the formal change in the oxidation state of copper from +1, distinguishing it from the OA/RE mechanism. rug.nl Computational studies have explored concerted mechanisms where the nucleophilic attack and the departure of the bromide are facilitated by the copper catalyst in a single step. researchgate.net

Intermediacy of Wheland Complexes

In the realm of nucleophilic aromatic substitution (SNAr), the formation of a Wheland intermediate, a resonance-stabilized sigma complex, is a well-established concept. researchgate.netresearchgate.netstackexchange.com In the context of copper(I)-catalyzed reactions involving bromobenzene, it has been proposed that copper(I) can play a crucial role in stabilizing such an intermediate. acs.orgrug.nl The interaction of the copper(I) center with the π-system of the bromobenzene ring is thought to facilitate the nucleophilic attack by lowering the activation energy for the formation of a Wheland-type complex. acs.org This stabilization is a key factor in promoting reactions that might otherwise be kinetically unfavorable. The copper complexation essentially acts as an electron sink, assisting in the displacement of the bromide and stabilizing the transient intermediate. acs.org

Role of π-Complex Intermediates in Catalysis

The formation of a π-complex between the copper(I) catalyst and bromobenzene is considered a critical initial step in several proposed mechanistic pathways. acs.orgrug.nlrsc.org In this model, the copper(I) species coordinates to the aromatic ring of bromobenzene, leading to a polarization of the carbon-bromine bond. This polarization enhances the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack. This π-complexation is thought to be a precursor to the formation of the aforementioned Wheland-type intermediate or to facilitate other mechanistic steps like oxidative addition. acs.org Kinetic studies on the formation of diphenyl ether from bromobenzene and potassium phenoxide have provided evidence for the involvement of such π-complexes, where the reaction rate is influenced by the interaction of the copper(I) catalyst with the π-electrons of the aromatic system. acs.orgrug.nl

Determination of the Active Copper Oxidation State in Catalytic Cycles

A central question in copper-catalyzed cross-coupling reactions is the identity of the active copper oxidation state. The facile accessibility of Cu(0), Cu(I), Cu(II), and even Cu(III) oxidation states makes this a complex issue.

Identification of Copper(I) as the Predominant Active Species

A significant body of evidence points towards copper(I) as the primary and most catalytically relevant oxidation state in Ullmann-type reactions involving bromobenzene. rug.nl Early investigations using electron paramagnetic resonance (EPR) spectroscopy in the reaction of bromobenzene with potassium phenoxide suggested that Cu(I) is the true catalytic species. rug.nl It is now widely accepted that most copper-catalyzed cross-coupling reactions proceed via a Cu(I) intermediate, even when the reaction is initiated with a Cu(0) or Cu(II) precursor. ruhr-uni-bochum.de

In Situ Formation of Active Copper(I) from Copper(0) or Copper(II) Precursors

In many practical applications, the active Cu(I) catalyst is generated in situ from more stable and readily available copper(II) salts or from metallic copper(0).

From Copper(II) Precursors: Copper(II) salts can be reduced to copper(I) in the presence of a suitable reducing agent within the reaction mixture. For instance, in reactions involving amines or alcohols as nucleophiles, these substrates themselves can act as reducing agents, converting Cu(II) to the active Cu(I) species. researchgate.net The presence of a base often facilitates this reduction.

From Copper(0) Precursors: Metallic copper can be oxidized to catalytically active Cu(I) species. This can occur through reaction with the aryl halide itself or via disproportionation in the presence of a suitable ligand and solvent system. It has been shown that Cu(0) can react with aryl halides in the presence of ligands like 1,10-phenanthroline (B135089) to generate Cu(I) species. rug.nl

The dynamic interplay between these different oxidation states is a key feature of many copper-catalyzed systems.

Identification and Spectroscopic Characterization of Key Reaction Intermediates

The transient and often highly reactive nature of intermediates in copper-catalyzed reactions makes their direct observation and characterization a significant challenge. However, a combination of spectroscopic techniques and theoretical calculations has provided valuable insights.

Observation and Characterization of Organometallic Copper Intermediates

The formation of organometallic copper intermediates, specifically aryl-copper species, is a critical step in many proposed catalytic cycles. While isolating and fully characterizing a direct copper(I)-bromobenzene complex under catalytically relevant conditions remains elusive, spectroscopic studies on related systems and reaction products provide strong inferential evidence.

Spectroscopic Techniques in Mechanistic Studies:

| Spectroscopic Technique | Information Gained on Copper-Bromobenzene Reactivity |

| NMR Spectroscopy (¹H, ¹³C) | Provides information on the structure of organic products and ligands bound to copper. Changes in chemical shifts can indicate the coordination environment of the copper center. However, the paramagnetic nature of Cu(II) and the often low concentration and short lifetime of intermediates make direct observation of Cu-bound species difficult. tesisenred.netrsc.orgnih.gov |

| X-ray Absorption Spectroscopy (XAS) | Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for determining the oxidation state and local coordination environment of the copper atoms in situ. researchgate.net XANES can distinguish between Cu(I), Cu(II), and Cu(III), while EXAFS provides information on the number and distance of neighboring atoms. Studies on Ullmann-type reactions have used XAS to confirm the presence of Cu(I) as the dominant species during catalysis. researchgate.net |

| Electron Paramagnetic Resonance (EPR) | EPR is highly sensitive to paramagnetic species and is therefore an excellent tool for detecting and characterizing Cu(II) complexes. Its use was instrumental in early studies to rule out Cu(II) as the primary active species in certain Ullmann reactions. rug.nl |

Spectroscopic Studies of Copper(I)-Nucleophile Complexes

Spectroscopic techniques are crucial in elucidating the nature of catalytically active species in copper(I)-catalyzed cross-coupling reactions involving bromobenzene. These methods provide valuable insights into the structure and bonding of copper(I)-nucleophile complexes, which are key intermediates in the catalytic cycle.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, including copper(II) complexes that can form through oxidation or disproportionation of copper(I) precursors. nih.govspringernature.com In the context of copper-catalyzed reactions, EPR can detect and characterize Cu(II) species, helping to understand catalyst deactivation pathways or the involvement of redox processes. nih.govspringernature.commdpi.com For instance, in situ EPR studies can monitor the formation and evolution of paramagnetic intermediates during the reaction, providing real-time information on the catalytic system. springernature.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. While copper(I) is diamagnetic and thus not directly observable by EPR, ¹H and ¹³C NMR can be used to study the coordination of ligands and nucleophiles to the copper center. nih.govacs.org Changes in the chemical shifts of the nucleophile and ligand upon coordination to copper(I) can provide information about the electronic environment and the formation of pre-catalytic complexes. Coupled in situ NMR and EPR studies can offer a more comprehensive picture by simultaneously monitoring both diamagnetic and paramagnetic species in the reaction mixture. nih.gov

Infrared (IR) spectroscopy is particularly useful for probing the vibrational modes of molecules. In the study of copper(I)-nucleophile complexes, IR spectroscopy can detect changes in the stretching frequencies of functional groups upon coordination to the copper center. researchgate.netacs.orgacs.org For example, the C-N or C-O stretching frequencies in amine or alkoxide nucleophiles, respectively, can shift upon complexation, indicating the formation of a copper-nucleophile bond. Operando IR spectroscopy allows for the monitoring of these changes under actual reaction conditions, providing insights into the dynamic behavior of the catalyst. researchgate.netacs.orgacs.org

Transient absorption and UV-vis spectroscopy are employed to study the electronic transitions within the copper complexes. These techniques can provide information on the excited states of copper(I)-nucleophile complexes, which may be involved in photoinduced or single-electron transfer (SET) pathways. nih.gov

Computational Prediction of Intermediate Structures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structures of intermediates in copper-catalyzed reactions involving bromobenzene. researchgate.netacs.orgmdpi.compitt.eduacs.org These theoretical calculations provide valuable insights into the geometry, stability, and electronic properties of transient species that are often difficult to characterize experimentally. mdpi.comconicet.gov.ar

Furthermore, computational studies can elucidate the structure of the transition state for the oxidative addition of bromobenzene to the copper(I) complex. researchgate.netacs.org This step is often proposed as the rate-determining step, and understanding the geometry of the transition state is crucial for rationalizing the reactivity. researchgate.netacs.orgmdpi.comconicet.gov.ar DFT calculations have suggested that the oxidative addition can proceed through a pentacoordinated copper(III) intermediate. researchgate.net The steric and electronic effects of ligands on the stability of these intermediates and transition states can also be computationally evaluated.

The table below presents a summary of computationally predicted intermediate structures and their key characteristics in copper(I)-catalyzed reactions.

| Intermediate | Predicted Geometry | Key Computational Insights |

| Copper(I)-Nucleophile Complex | Trigonal or Tetrahedral | Formation is crucial for catalytic activity. The nature of the nucleophile and ligands influences the geometry and reactivity. mdpi.comconicet.gov.ar |

| Oxidative Addition Transition State | Distorted Trigonal Bipyramidal or Square Pyramidal | Represents the energy barrier for the C-Br bond activation. The structure is sensitive to steric hindrance from ligands. researchgate.net |

| Copper(III) Intermediate | Pentacoordinated (Trigonal Bipyramidal or Square Pyramidal) | A key intermediate in the oxidative addition/reductive elimination pathway. Its stability influences the overall reaction rate. researchgate.netmdpi.comconicet.gov.ar |

These computational predictions, when combined with experimental data, provide a detailed picture of the reaction mechanism at a molecular level.

Application of In Situ Spectroscopic Techniques (e.g., EPR, NMR, IR, STM)

In situ spectroscopic techniques are powerful tools for studying the reactivity of copper(I) with bromobenzene under actual reaction conditions, providing direct evidence for the formation and transformation of catalytic intermediates. researchgate.netresearchgate.netacs.orgacs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is used to detect and characterize paramagnetic species. In the context of copper-catalyzed reactions, in situ EPR can monitor the presence of Cu(II) species, which may form through disproportionation of Cu(I) or via single-electron transfer pathways. nih.govspringernature.commdpi.com This allows researchers to assess the stability of the Cu(I) catalyst and identify potential deactivation pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in situ NMR, can track the concentrations of reactants, products, and stable intermediates over time. nih.govnih.gov By monitoring the disappearance of bromobenzene and the appearance of the cross-coupling product, kinetic profiles can be generated. Furthermore, changes in the chemical shifts of ligands or nucleophiles can indicate their involvement in the catalytic cycle. acs.org

Infrared (IR) Spectroscopy , especially operando IR, provides real-time information about the vibrational modes of molecules involved in the reaction. researchgate.netacs.orgacs.orgirdg.org This technique can be used to observe the coordination of nucleophiles to the copper(I) center and to follow the transformation of functional groups throughout the catalytic process. For example, the disappearance of the C-Br stretching band of bromobenzene and the appearance of new bands corresponding to the product can be monitored.

Scanning Tunneling Microscopy (STM) , while less commonly applied to homogeneous catalysis, can be a powerful tool for studying surface-catalyzed reactions. For reactions involving copper surfaces or supported copper catalysts, in situ STM can visualize the adsorption of reactants like bromobenzene and the formation of products at the atomic level.

The combination of these in situ techniques provides a comprehensive understanding of the dynamic processes occurring during the copper(I)-catalyzed reaction of bromobenzene.

Kinetic Studies and Determination of Rate-Determining Steps

Reaction Order Analysis for Bromobenzene and Copper Catalysts

Kinetic studies are fundamental to understanding the mechanism of copper-catalyzed cross-coupling reactions of bromobenzene. By systematically varying the concentrations of the reactants and the catalyst and measuring the initial reaction rates, the reaction order with respect to each component can be determined. This information provides crucial insights into which species are involved in the rate-determining step of the reaction.

In several studies of copper-catalyzed reactions, the reaction has been found to be first order in both the aryl halide (e.g., bromobenzene) and the copper catalyst. tue.nlnih.gov This suggests that both the bromobenzene and a copper species are involved in the rate-determining step. For example, a first-order dependence on the copper catalyst concentration indicates that a single copper center is involved in the slowest step of the catalytic cycle. Similarly, a first-order dependence on the bromobenzene concentration implies that the cleavage of the C-Br bond is a key event in the rate-limiting step.

However, the reaction order can be more complex and may depend on the specific reaction conditions, such as the nature of the nucleophile, ligand, and solvent. researchgate.netmit.edu In some cases, the reaction order in the copper catalyst can be non-integer or even zero, particularly at higher catalyst concentrations. researchgate.net A zero-order dependence on the catalyst might suggest that the catalyst is saturated with a reactant or that a pre-equilibrium step involving the catalyst is fast.

The table below summarizes typical findings from reaction order analysis in copper-catalyzed reactions of aryl halides.

| Reactant/Catalyst | Typical Reaction Order | Implication |

| Bromobenzene | First Order | Involved in the rate-determining step. tue.nlnih.gov |

| Copper Catalyst | First Order | A single copper species is involved in the rate-determining step. tue.nlnih.gov |

| Copper Catalyst | Zero Order (at high concentrations) | Catalyst may be saturated or involved in a fast pre-equilibrium. researchgate.net |

Identification of Rate-Limiting Steps (e.g., Oxidative Addition, Transmetalation)

The identification of the rate-limiting step is a central goal of mechanistic studies in copper-catalyzed cross-coupling reactions. Several elementary steps have been proposed to be rate-determining, with oxidative addition and transmetalation being the most commonly considered.

Oxidative Addition of the aryl halide (Ar-X) to a low-valent copper(I) complex is frequently proposed as the rate-limiting step. researchgate.netacs.orgmdpi.comconicet.gov.arnih.gov In this step, the C-X bond is broken, and a new C-Cu and X-Cu bond are formed, leading to a higher-valent copper(III) intermediate. The observation of a first-order dependence on the aryl halide concentration in kinetic studies supports this hypothesis. tue.nlnih.gov Computational studies have also shown that the energy barrier for oxidative addition can be significant, further suggesting its role as the rate-determining step. researchgate.netacs.orgmdpi.comconicet.gov.ar

Transmetalation is a key step in cross-coupling reactions that involve an organometallic reagent, such as in copper/palladium co-catalyzed systems. In these reactions, an organic group is transferred from one metal to another. DFT studies on decarboxylative cross-couplings have shown that the transmetalation step can have a high energy barrier, comparable to that of other steps like decarboxylation, and thus can be rate-determining. acs.org

Other potential rate-limiting steps include the formation of the active catalytic species or the reductive elimination of the product from the copper center. However, reductive elimination is often calculated to be a facile step compared to oxidative addition. researchgate.net The specific rate-limiting step can be influenced by various factors, including the nature of the aryl halide, the nucleophile, the ligands, and the reaction conditions.

The following table summarizes potential rate-limiting steps and the evidence supporting them.

| Rate-Limiting Step | Supporting Evidence |

| Oxidative Addition | First-order kinetics in aryl halide. tue.nlnih.gov Significant calculated energy barrier. researchgate.netacs.orgmdpi.comconicet.gov.ar |

| Transmetalation | High calculated energy barrier in co-catalyzed systems. acs.org |

| Reductive Elimination | Generally considered to be a facile step. researchgate.net |

Influence of Aryl Halide Structure on Reaction Kinetics (ArI > ArBr > ArCl)

The structure of the aryl halide has a profound impact on the kinetics of copper-catalyzed cross-coupling reactions. The reactivity of the aryl halide generally follows the trend ArI > ArBr > ArCl, which is consistent with the bond dissociation energies of the carbon-halogen bond (C-I < C-Br < C-Cl).

The weaker the carbon-halogen bond, the more readily it can be cleaved in the oxidative addition step, which is often the rate-determining step. researchgate.netacs.orgmdpi.comconicet.gov.arnih.gov Consequently, aryl iodides are typically the most reactive substrates, followed by aryl bromides, while aryl chlorides are the least reactive and often require more forcing reaction conditions or more active catalyst systems. nih.govmdpi.com

This reactivity trend has been confirmed by numerous experimental observations and is a key consideration in the design of synthetic protocols. For example, in competitive experiments where a mixture of different aryl halides is reacted, the product derived from the more reactive halide is formed preferentially. mdpi.com

The table below illustrates the relative reactivity of different aryl halides in copper-catalyzed cross-coupling reactions.

| Aryl Halide | Carbon-Halogen Bond | Relative Reactivity |

| Aryl Iodide (ArI) | Weakest | Highest (ArI > ArBr > ArCl) |

| Aryl Bromide (ArBr) | Intermediate | Intermediate |

| Aryl Chloride (ArCl) | Strongest | Lowest |

The electronic nature of the substituents on the aromatic ring also influences the reaction kinetics. Electron-withdrawing groups on the aryl halide generally accelerate the reaction, which is consistent with a mechanism involving nucleophilic attack on the aromatic ring or stabilization of a negatively charged intermediate. nih.gov

Ligand Effects and Coordination Chemistry in Copper I Bromobenzene Catalysis

General Role of Auxiliary Ligands in Copper(I) Catalysis

Auxiliary ligands are indispensable components of modern copper(I) catalytic systems. Their primary function is to coordinate to the copper center, creating a specific chemical environment that dictates the catalyst's reactivity and stability. The strategic selection of ligands allows for precise control over the catalytic process, leading to significant improvements in reaction outcomes.

Ligands directly influence the geometry and electronic properties of the copper(I) center. By occupying coordination sites, they can prevent the formation of inactive or less reactive copper species. The coordination number and geometry of the copper complex are critical factors in determining its catalytic activity. For instance, the formation of specific ligand-copper complexes can facilitate key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. The nature of the ligand's donor atoms (e.g., nitrogen or phosphorus) and its steric bulk are key parameters that can be fine-tuned to optimize the coordination environment for a particular transformation.

A significant challenge in catalysis is ensuring the solubility of the metal catalyst in the reaction medium. Many simple copper(I) salts have poor solubility in common organic solvents, which can limit their effectiveness. Auxiliary ligands, particularly those with appropriate functional groups, can dramatically enhance the solubility of the copper catalyst, leading to a more homogeneous and efficient catalytic system. This improved solubility ensures a higher concentration of the active catalytic species in the solution, which often translates to faster reaction rates and higher product yields.

Historically, copper-mediated cross-coupling reactions, such as the Ullmann condensation, required harsh conditions, including high temperatures and the use of stoichiometric amounts of copper. The introduction of auxiliary ligands has revolutionized this field, enabling many of these transformations to be performed under significantly milder conditions, often at or near room temperature, and with catalytic amounts of copper. nih.gov This advancement not only makes the reactions more practical and energy-efficient but also broadens their applicability to a wider range of substrates. Ligands can stabilize the catalytic intermediates and accelerate the key steps of the catalytic cycle, thereby lowering the activation energy of the reaction. This allows for the coupling of a more diverse array of substrates, including those with sensitive functional groups that would not tolerate harsh reaction conditions. nih.govresearchgate.net

Specific Ligand Classes and Their Mechanistic Contributions

Different classes of ligands exert their influence on copper(I)-catalyzed reactions through distinct mechanistic pathways. The electronic and steric properties of the ligand are paramount in determining its effect on the catalytic cycle.

Diamine ligands have emerged as a powerful class of ancillary ligands for a variety of copper-catalyzed cross-coupling reactions. Their bidentate nature allows them to form stable chelate complexes with the copper(I) center, which can enhance catalytic activity and stability.

1,10-Phenanthroline (B135089) and its derivatives are particularly effective in promoting copper-catalyzed C-N bond formation reactions. The rigid, planar structure of 1,10-phenanthroline provides a well-defined coordination environment for the copper ion. In the copper-catalyzed N-arylation of imidazoles with aryl bromides, for instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be a highly efficient ligand, enabling the reaction to proceed under mild conditions with good to excellent yields. organic-chemistry.org The electron-donating methoxy (B1213986) groups on the phenanthroline backbone are thought to increase the electron density at the copper center, thereby facilitating the oxidative addition of the aryl bromide.

The following table illustrates the effectiveness of a 1,10-phenanthroline derivative in the copper-catalyzed N-arylation of imidazole (B134444) with various aryl halides.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 1-Phenyl-1H-imidazole | 95 |

| 2 | Bromobenzene (B47551) | 1-Phenyl-1H-imidazole | 80 |

| 3 | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1H-imidazole | 98 |

| 4 | 1-Bromo-4-methoxybenzene | 1-(4-Methoxyphenyl)-1H-imidazole | 85 |

| 5 | 1-Iodo-4-cyanobenzene | 1-(4-Cyanophenyl)-1H-imidazole | 92 |

| Reaction conditions: Cu(I) salt, 4,7-dimethoxy-1,10-phenanthroline, base, solvent, room temperature. Data compiled from representative literature. organic-chemistry.org |

1,2-Diaminocyclohexane and its derivatives are another important class of diamine ligands. These ligands are more flexible than 1,10-phenanthroline and can adopt various conformations upon coordination to the copper center. They have been successfully employed in a range of copper-catalyzed C-N, C-O, and C-P bond-forming reactions. nih.gov In the amination of 2-bromobenzoic acid, for example, a copper catalyst supported by a diamine ligand can achieve high yields and excellent chemo- and regioselectivity. nih.gov The ligand is believed to facilitate the catalytic cycle by stabilizing the copper intermediates and promoting the desired bond-forming steps.

The table below provides examples of the copper-catalyzed amination of 2-bromobenzoic acid with various amines using a diamine ligand.

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline (B41778) | 2-(Phenylamino)benzoic acid | 99 |

| 2 | 1-Naphthylamine | 2-(Naphthalen-1-ylamino)benzoic acid | 97 |

| 3 | 2-Naphthylamine | 2-(Naphthalen-2-ylamino)benzoic acid | 85 |

| 4 | 1-Aminopyrene | 2-(Pyren-1-ylamino)benzoic acid | 55 |

| 5 | 4-Fluoroaniline | 2-(4-Fluorophenylamino)benzoic acid | 94 |

| Reaction conditions: Cu(I) salt, diamine ligand, base, solvent, elevated temperature. Data compiled from representative literature. nih.gov |

Phosphine (B1218219) ligands, particularly bidentate phosphines (diphosphanes), are widely used in transition metal catalysis, and their application in copper-catalyzed reactions has been growing. The soft, π-accepting nature of phosphine ligands can significantly influence the electronic properties of the copper center.

Diphosphane (B1201432) ligands can form stable chelate rings with copper(I), leading to well-defined and often highly active catalysts. They have been shown to be effective in copper-catalyzed C-P bond construction, for example, in the coupling of secondary phosphines and phosphites with aryl halides. nih.gov The use of a diphosphane ligand can lead to a highly efficient transformation, providing access to a wide range of organophosphorus compounds.

While detailed comparative data tables for diphosphane ligands in the specific context of bromobenzene coupling are less commonly compiled in single studies, the literature indicates their utility in promoting various cross-coupling reactions. For instance, in the copper-catalyzed coupling of aryl halides with P-nucleophiles, diphosphane ligands are known to enhance the reaction efficiency. The proposed mechanism often involves the formation of a copper(I)-phosphine complex that facilitates the oxidative addition of the aryl bromide and subsequent coupling with the phosphorus nucleophile. The steric and electronic properties of the diphosphane ligand, such as the bite angle and the nature of the substituents on the phosphorus atoms, are critical in determining the catalyst's activity and selectivity.

Ligand-Free Copper Catalysis with Bromobenzene

Investigation of Solvent or Base as Ancillary Ligands

In the realm of copper(I)-catalyzed cross-coupling reactions involving bromobenzene, the solvent and base are often considered merely as reaction media and proton acceptors, respectively. However, a growing body of research underscores their crucial role as ancillary ligands, directly participating in the coordination sphere of the copper(I) catalyst and profoundly influencing its reactivity, selectivity, and stability. The coordination of solvent or base molecules to the copper center can modulate the electron density, steric environment, and solubility of the catalytic species, thereby impacting the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

The Dual Role of Solvents as Media and Ligands

The choice of solvent is a critical parameter in copper(I)-catalyzed reactions of bromobenzene, with its influence extending beyond simple dissolution of reactants. Polar aprotic solvents are frequently employed due to their ability to solubilize the polar intermediates and reagents involved in the catalytic cycle. Research has demonstrated that the coordinating ability of the solvent can significantly affect the reaction outcome.

In a study on the copper-catalyzed Suzuki-Miyaura cross-coupling of bromobenzene with phenylboronic acid, a systematic investigation of the solvent's impact on the reaction yield was conducted. The results, summarized in the table below, highlight the dramatic effect of the solvent system on the efficiency of the coupling. A mixture of ethanol (B145695) and water (1:1) proved to be the optimal solvent, affording a near-quantitative yield of the desired biphenyl (B1667301) product. In contrast, the use of alcohols such as methanol (B129727) or n-butyl alcohol resulted in significantly lower yields. researchgate.net This suggests that the protic nature and the polarity of the solvent, as well as its ability to coordinate to the copper(I) center, play a synergistic role in promoting the catalytic activity.

| Solvent | Yield (%) |

| Ethanol/Water (1:1) | 98 |

| Propanol | 85 |

| Isopropanol | 82 |

| Methanol | 24 |

| n-Butyl alcohol | 18 |

Effect of Solvent on the Yield of the Copper-Catalyzed Cross-Coupling of Bromobenzene and Phenylboronic Acid. researchgate.net

Dimethyl sulfoxide (B87167) (DMSO) is another solvent that has demonstrated efficacy in copper-catalyzed amination reactions of aryl bromides. Its strong coordinating ability can help to stabilize the copper(I) catalyst and prevent its disproportionation or aggregation, thus maintaining its catalytic activity. In the development of a copper-based catalytic system for the amination of base-sensitive aryl bromides, DMSO was employed as the solvent, contributing to high to excellent yields of the desired N-aryl amines. chemistryviews.org

The Base as a Key Ancillary Ligand

The base in copper(I)-catalyzed cross-coupling reactions of bromobenzene serves not only to deprotonate the nucleophile but also as a potential ligand that can coordinate to the copper center. The nature of the base, its strength, and its coordination properties can have a substantial impact on the reaction outcome. Both inorganic and organic bases have been investigated for their role in these catalytic systems.

In the optimization of an Ullmann amine coupling reaction between bromobenzene and N,N-dimethylethylenediamine, various bases were screened, and the results are presented in the table below. Among the bases tested, potassium carbonate (K₂CO₃) provided the highest yield of the desired product. The use of a milder base like sodium carbonate (Na₂CO₃) or a stronger base like potassium tert-butoxide (t-BuOK) resulted in lower yields. This indicates that a base of appropriate strength and coordinating ability is crucial for the reaction's success.

| Base | Yield (%) |

| K₂CO₃ | 98 |

| Cs₂CO₃ | 95 |

| K₃PO₄ | 92 |

| t-BuOK | 85 |

| Na₂CO₃ | 78 |

Optimization of the Base for the Ullmann Amination of Bromobenzene with N,N-dimethylethylenediamine. researchgate.net

The choice between inorganic and organic bases can also be critical. While inorganic bases are widely used, organic bases can offer advantages in terms of solubility and tailored reactivity. researchgate.net The use of a mild base such as sodium trimethylsilanolate (NaOTMS) has been shown to be effective in the amination of base-sensitive aryl bromides, preventing undesired side reactions while still promoting the desired C-N bond formation. chemistryviews.org This highlights the importance of selecting a base that is compatible with the specific substrates and reaction conditions.

Furthermore, it has been proposed that amines can have a dual role in the catalytic system, serving as both the substrate and as a ligand for the copper ion. This self-ligating effect can be particularly relevant in reactions where no external ligand is added.

Computational and Theoretical Approaches to Bromobenzene;copper I Reactivity

Application of Density Functional Theory (DFT) in Mechanistic Studies

Density Functional Theory (DFT) has emerged as the predominant computational method for investigating the mechanistic intricacies of copper-catalyzed reactions involving bromobenzene (B47551). ruhr-uni-bochum.denih.govresearchgate.netacs.orgfrontiersin.org DFT calculations allow for a detailed examination of the electronic structure and energetics of reactants, intermediates, transition states, and products. frontiersin.orgsmolecule.com This method has been instrumental in exploring and comparing various proposed mechanisms, such as oxidative addition/reductive elimination, single electron transfer (SET), and radical-mediated pathways. smolecule.comdoi.orgrsc.org

Computational studies using DFT have provided profound molecular-level insights into the fundamental differences between these mechanistic routes. smolecule.com For instance, in the context of Ullmann and Goldberg-type reactions, DFT calculations have been employed to model the activation of the carbon-bromine (C-Br) bond in bromobenzene by a copper(I) catalyst. smolecule.comumass.edu These investigations analyze the influence of ligands coordinated to the copper center and the role of the solvent, which can significantly modulate the reactivity and energetics of the catalytic cycle. acs.orgsmolecule.comrsc.org By calculating properties like charge distribution and spin density, DFT can characterize the nature of key intermediates, distinguishing between, for example, a formal Cu(III) species in an oxidative addition pathway and an aryl radical in a SET mechanism. smolecule.com The reliability of DFT in predicting reaction barriers and the stability of intermediates makes it a powerful tool for rationalizing experimental findings and predicting the feasibility of proposed reaction pathways. researchgate.netrsc.org

Modeling of Reaction Pathways and Energy Profiles

The modeling of reaction pathways and their corresponding energy profiles is a central application of computational chemistry in understanding bromobenzene-copper(I) reactivity. By mapping the potential energy surface of a reaction, researchers can identify the most likely sequence of elementary steps that transform reactants into products. researchgate.netsavemyexams.com This involves locating all relevant stationary points—minima corresponding to intermediates and first-order saddle points corresponding to transition states—and connecting them to construct a complete energy profile. researchgate.net

A critical component of modeling reaction pathways is the accurate calculation of the geometries and energies of all intermediates and transition states. ruhr-uni-bochum.denih.govacs.org DFT methods, often paired with appropriate basis sets like 6-31G* or Stuttgart RSC 1997 ECP for copper, are used to optimize the three-dimensional structure of these transient species. ruhr-uni-bochum.dedoi.org Vibrational frequency analysis is then performed to confirm the nature of the stationary point: a minimum (intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. doi.org

For the oxidative addition of bromobenzene to a copper(I) center, DFT calculations reveal significant geometric changes in the transition state. smolecule.com The C-Br bond elongates considerably, from a ground-state length of about 1.90 Å to 2.2-2.4 Å, while a new copper-carbon bond begins to form, with the Cu-C distance contracting to approximately 2.0 Å. smolecule.com The energies of these species are calculated and often corrected for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies. acs.org Furthermore, to better simulate experimental conditions, solvent effects are frequently incorporated using continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), which can be crucial for reactions involving charged or highly polar species. acs.orgsmolecule.com

Table 1: Calculated Geometrical and Energetic Parameters for Bromobenzene-Copper(I) Reactions

| Parameter | Mechanism | Value | Reference |

|---|---|---|---|

| Activation Barrier (kJ/mol) | Oxidative Addition | > 35-40 | smolecule.com |

| Activation Barrier (kJ/mol) | Bromine Abstraction (Radical) | 15 - 25 | smolecule.com |

| C-Br Bond Length (Ground State) | N/A | ~1.90 Å | smolecule.com |

| C-Br Bond Length (Oxidative Addition TS) | Oxidative Addition | 2.2 - 2.4 Å | smolecule.com |

| Cu-C Distance (Oxidative Addition TS) | Oxidative Addition | ~2.0 Å | smolecule.com |

Theoretical Insights into Active Catalytic Species and Rate-Determining Steps

A major contribution of computational studies is the identification of the active catalytic species and the rate-determining step (RDS) of the reaction. While it is generally accepted from experimental and theoretical work that Cu(I) is the active oxidation state for many cross-coupling reactions, the exact nature of the ligated Cu(I) complex that enters the catalytic cycle is often elucidated by theory. umass.eduresearchgate.netrug.nlresearchgate.net DFT calculations can compare the relative energies of various potential pre-catalysts and their reactivity towards bromobenzene. For example, in a copper-catalyzed amidation reaction, DFT studies determined that a diamine-ligated copper(I) amidate was the most reactive intermediate for the oxidative addition step. researchgate.net

The identification of the RDS is critical for understanding and optimizing the reaction. Theoretical calculations of the full energy profile can pinpoint the transition state with the highest free energy barrier. rsc.org In the Ullmann reaction, the cleavage of the carbon-halogen bond is often implicated in the rate-determining step. rsc.orgrsc.orgrug.nl However, computational studies have revealed a more nuanced picture. For the ligand-free CuI-catalyzed N-arylation of imidazole (B134444) with bromobenzene, DFT calculations identified the oxidative addition step as rate-limiting. worldscientific.com In a different Cu/Pd-catalyzed system, it was found that the transmetalation step had a comparably high energy barrier to the decarboxylation step, challenging the previous assumption that decarboxylation was the sole RDS. ruhr-uni-bochum.denih.gov These insights are invaluable for rationally designing improved catalysts, for example, by modifying ligands to specifically lower the energy of the rate-limiting transition state. ruhr-uni-bochum.de

Adsorption Studies of Bromobenzene on Copper Surfaces

The interaction of bromobenzene with solid copper surfaces is fundamental to understanding heterogeneous catalysis, such as the surface-mediated Ullmann reaction. Theoretical adsorption studies, primarily using DFT, provide atomic-scale details of how bromobenzene binds to and reacts on different copper surfaces, such as Cu(111) and Cu(110). researchgate.netnih.govrsc.org

These studies calculate adsorption energies to determine the most stable binding sites (e.g., top, bridge, hollow sites) and the preferred orientation of the molecule on the surface. liverpool.ac.uk For bromobenzene on Cu(111), calculations indicate that at low coverages, the molecule adsorbs with its aromatic ring nearly parallel to the surface. rsc.org The interaction is influenced significantly by van der Waals forces. researchgate.net DFT calculations for the adsorption of bromobenzene on various copper oxide surfaces, such as Cu₂O(110) and Cu₂O(111), have also been performed to understand C-N cross-coupling reactions, showing that the nature of the surface (metallic vs. oxide) and its specific facet strongly influence the adsorption energy and geometry. researchgate.net

Furthermore, DFT is used to model the reaction of adsorbed bromobenzene, particularly the cleavage of the C-Br bond (debromination). Calculations show a clear reactivity trend for dehalogenation on coinage metals, with Cu(111) being more reactive than Ag(111) or Au(111). nih.gov The energy barrier for the dissociation of bromobenzene on the surface can be calculated, providing insight into the temperatures required for the reaction to proceed, which aligns with experimental observations from techniques like scanning tunneling microscopy (STM). researchgate.netnih.govresearchgate.net

Table 2: Calculated Adsorption and Reaction Energies for Bromobenzene on Copper Surfaces

| System | Parameter | Functional | Calculated Value (eV) | Reference |

|---|---|---|---|---|

| Bromobenzene on Cu₂O(110) | Adsorption Energy | revPBE + vdW-DF | ~ -0.8 | researchgate.net |

| Bromobenzene on Cu₂O(111) | Adsorption Energy | revPBE + vdW-DF | ~ -1.2 | researchgate.net |

| Bromobenzene on Cu(111) | Debromination Activation Energy (Eₐ) | rev-vdW-DF2 | ~ 0.8 | nih.gov |

| Bromobenzene on Cu(111) | Debromination Reaction Energy (ΔE) | rev-vdW-DF2 | ~ 0.3 | nih.gov |

Optimization of Reaction Conditions and Advanced Methodologies in Bromobenzene;copper I Chemistry

Solvent Effects and Strategic Selection

High-boiling polar aprotic solvents have historically been the standard for Ullmann-type reactions, which are central to bromobenzene (B47551) and copper(I) chemistry. wikipedia.org Solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene (B124822) are often employed due to their ability to dissolve the copper(I) catalyst and organic substrates, facilitating the reaction at elevated temperatures, often exceeding 210 °C. wikipedia.org For instance, in a ligand-free, copper-catalyzed cross-coupling reaction of alkynes with aryl halides, DMF was used as the solvent at 135°C. organic-chemistry.org The selection of these solvents is often crucial for driving the reaction to completion, particularly with less reactive substrates like bromobenzene.

The table below illustrates the use of conventional solvents in copper(I)-catalyzed reactions.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Sonogashira-type | Iodobenzene | Phenylacetylene | Cu₂O | Cs₂CO₃ | DMF | 135 | 94 | organic-chemistry.org |

| Ullmann Ether Synthesis | 4-Chloronitrobenzene | Phenol (B47542) | Copper | KOH | (not specified) | High | (not specified) | wikipedia.org |

| Ullmann Amination | Bromobenzene | Aniline (B41778) | Copper(I) iodide/phenanthroline | KOH | (not specified) | High | (not specified) | wikipedia.org |

This table is interactive. Users can sort and filter the data.

In response to growing environmental concerns, significant research has focused on replacing volatile and toxic organic compounds (VOCs) with more sustainable alternatives. researchgate.net Green solvents have emerged as viable media for copper-catalyzed reactions. nih.govamanote.com

Deep Eutectic Solvents (DESs) : These solvents, which are mixtures of hydrogen bond donors and acceptors, have shown great promise. For example, a mixture of choline (B1196258) chloride and glycerol (B35011) (ChCl:glycerol) has been successfully used as a recyclable medium for the CuI-catalyzed Ullmann amine synthesis with bromobenzene. researchgate.net Reactions in this DES can proceed under mild conditions (60–100°C) in the absence of ligands, yielding good to excellent results. researchgate.net

Aqueous Media : Water is an ideal green solvent, and its use in copper-catalyzed cross-coupling has been explored. nih.gov For instance, a copper powder-catalyzed Ullmann amination of aryl halides was successfully performed with aqueous solutions of amines, completely avoiding the use of organic solvents. acs.org

Other Green Organic Solvents : Systematic studies have identified alkyl acetates, such as iso-propyl acetate (B1210297) (i-PrOAc), as effective and greener alternatives to standard solvents like acetonitrile (B52724) for the copper-catalyzed arylation of phenols. whiterose.ac.uk Other solvents like isosorbide (B1672297) dimethyl ether and diethyl carbonate have also shown potential. whiterose.ac.uk

The table below summarizes findings from studies using green solvents in copper(I)-catalyzed reactions.

| Green Solvent System | Reactants | Catalyst | Base | Temp (°C) | Key Finding | Ref |

| Choline Chloride:Glycerol (1:2) | (Hetero)aryl bromides and amines | CuI | K₂CO₃ or tBuOK | 60-100 | Good to excellent yields; solvent system recyclable up to six times. | researchgate.net |

| Water | Aryl halides and aqueous amines | Copper powder | (none specified) | 100 | Excellent yields of N-arylamines without organic solvents or ligands. | acs.org |

| iso-Propyl Acetate (i-PrOAc) | 3,5-dimethylphenol and 4-iodoanisole | (not specified) | K₃PO₄ | (not specified) | Higher yields than those obtained in acetonitrile. | whiterose.ac.uk |

This table is interactive. Users can sort and filter the data.

Eliminating the solvent entirely represents a significant step forward in green chemistry. mdpi.com Solvent-free, or "neat," reactions offer advantages such as reduced waste, lower costs, and often simplified product isolation. nih.gov Copper-catalyzed reactions under solvent-free conditions have been shown to be successful for certain transformations. For example, the synthesis of β-enaminone derivatives using copper(I) bromide as a catalyst proceeded with a 98% yield under solvent-free conditions, matching the yield obtained when using ethanol (B145695) as a solvent. researchgate.net Similarly, solvent-free amination reactions have been reported to be successful, even with solid coupling partners. researchgate.net

Base Selection and Its Role in Catalytic Turnover